molecular formula C9H12N2O B7979063 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol

Cat. No.: B7979063
M. Wt: 164.20 g/mol
InChI Key: NGDZUILZCBCCTE-UHFFFAOYSA-N
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Description

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol typically involves multi-step reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with propargyl bromide under basic conditions, followed by the addition of a methyl group to the resulting product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol stands out due to its unique alkyne functional group, which imparts distinct reactivity compared to other pyrazole derivatives. This structural feature allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,12)5-4-8-6-10-11(3)7-8/h6-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDZUILZCBCCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CN(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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